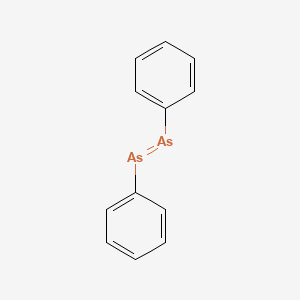
Arsenobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Arsenobenzene is an organoarsenic compound with the chemical formula (C_6H_5As) It consists of a benzene ring bonded to an arsenic atom
準備方法
Synthetic Routes and Reaction Conditions: Arsenobenzene can be synthesized through several methods. One common approach involves the reaction of phenylmagnesium bromide with arsenic trichloride, followed by hydrolysis. The reaction conditions typically require an inert atmosphere to prevent oxidation and the use of anhydrous solvents to ensure the purity of the product .
Industrial Production Methods: Industrial production of this compound often involves the controlled reduction of arsenic compounds in the presence of aromatic hydrocarbons. This process may include the use of catalysts to enhance the reaction rate and yield. The specific conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize by-products .
化学反応の分析
Types of Reactions: Arsenobenzene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form arsenic oxides.
Reduction: Reduction of this compound can lead to the formation of arsine derivatives.
Substitution: this compound can participate in electrophilic substitution reactions, where the arsenic atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halogens, nitro compounds; often requires a catalyst or specific temperature conditions.
Major Products Formed:
Oxidation: Arsenic oxides.
Reduction: Arsine derivatives.
Substitution: Various substituted benzene derivatives.
科学的研究の応用
Chemistry: Used as a precursor for synthesizing other organoarsenic compounds.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Historically, arsenobenzene compounds were used in the treatment of diseases such as syphilis and trypanosomiasis.
Industry: Utilized in the production of semiconductors and other electronic materials.
作用機序
The mechanism of action of arsenobenzene involves its interaction with cellular components, particularly those containing thiol groups. This compound can bind to these groups, disrupting normal cellular functions. This interaction is crucial for its antimicrobial and anticancer properties. The compound can also interfere with enzyme activity, leading to the inhibition of critical metabolic pathways .
類似化合物との比較
Phosphorobenzene: Similar structure but contains phosphorus instead of arsenic. It exhibits different reactivity and applications.
Stibine: Contains antimony instead of arsenic. Used in different industrial applications due to its distinct chemical properties.
Bismuthine: Contains bismuth. Known for its use in pharmaceuticals and cosmetics.
Uniqueness of Arsenobenzene: this compound’s unique combination of reactivity and stability makes it distinct from other similar compounds. Its ability to form stable complexes with metals and participate in a wide range of chemical reactions highlights its versatility. Additionally, its historical and ongoing use in medicine underscores its significance in scientific research .
特性
CAS番号 |
4519-32-8 |
|---|---|
分子式 |
C12H10As2 |
分子量 |
304.05 g/mol |
IUPAC名 |
phenyl(phenylarsanylidene)arsane |
InChI |
InChI=1S/C12H10As2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h1-10H |
InChIキー |
AWYSLGMLVOSVIS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[As]=[As]C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


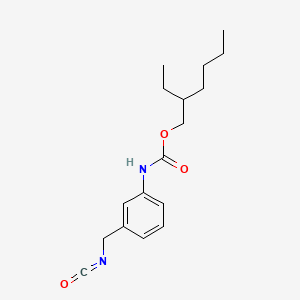
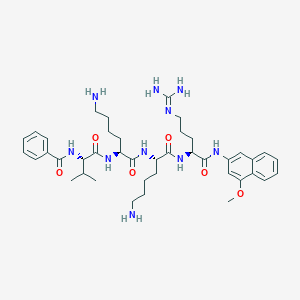

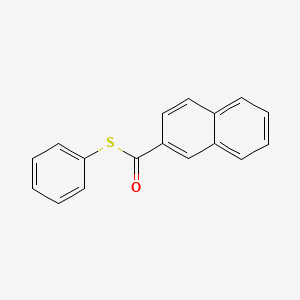
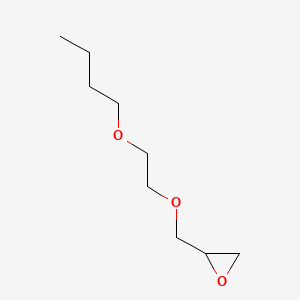
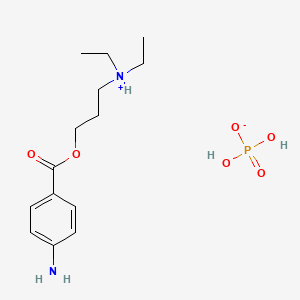
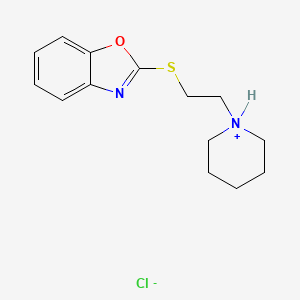
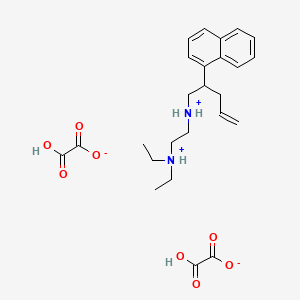
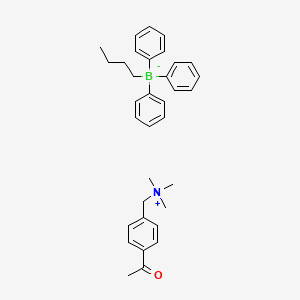
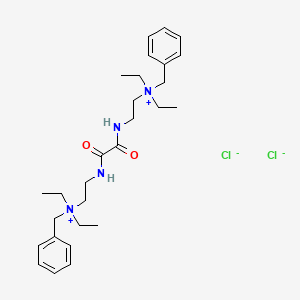
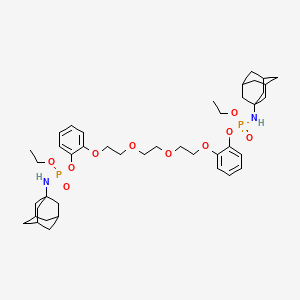
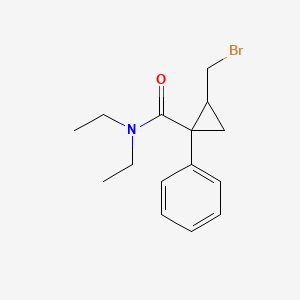
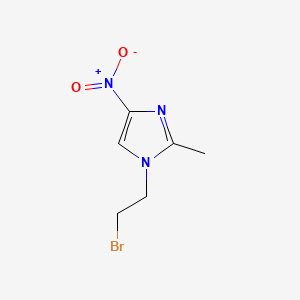
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-amino-5-oxopentanoic acid](/img/structure/B13736351.png)
